molecular formula C10H8BrNO B13597523 1-Bromo-4-(1-isocyanatocyclopropyl)benzene

1-Bromo-4-(1-isocyanatocyclopropyl)benzene

Cat. No.: B13597523
M. Wt: 238.08 g/mol
InChI Key: NODOFCHPQWSYQF-UHFFFAOYSA-N
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Description

1-Bromo-4-(1-isocyanatocyclopropyl)benzene is an organic compound characterized by a benzene ring substituted with a bromine atom and a cyclopropyl group bearing an isocyanate functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method involves the Curtius rearrangement of the corresponding azides derived from bromophenylcyclopropane carboxylic acids . The reaction conditions often require the use of specific catalysts and controlled temperatures to ensure the desired product is obtained with high purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination reactions followed by the introduction of the isocyanate group through well-established chemical processes. The choice of reagents and reaction conditions is optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-4-(1-isocyanatocyclopropyl)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Electrophilic Aromatic Substitution: Reagents such as bromine or chlorine in the presence of a catalyst like iron(III) chloride.

    Nucleophilic Addition: Nucleophiles such as amines or alcohols under mild conditions.

    Radical Reactions: Radical initiators like tributyltin hydride or tris(trimethylsilyl)silane.

Major Products:

    Substituted Benzene Derivatives: Products from electrophilic aromatic substitution.

    Urea Derivatives: Products from nucleophilic addition to the isocyanate group.

    Cyclized Products: Products from radical-induced ring closures.

Scientific Research Applications

1-Bromo-4-(1-isocyanatocyclopropyl)benzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Bromo-4-(1-isocyanatocyclopropyl)benzene involves its reactivity towards nucleophiles and electrophiles. The isocyanate group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of urea derivatives. The bromine atom on the benzene ring can undergo substitution reactions, allowing for further functionalization of the molecule .

Comparison with Similar Compounds

Uniqueness: 1-Bromo-4-(1-isocyanatocyclopropyl)benzene is unique due to the presence of both a bromine atom and an isocyanate group on the benzene ring, providing a versatile platform for various chemical transformations and applications in research and industry.

Properties

Molecular Formula

C10H8BrNO

Molecular Weight

238.08 g/mol

IUPAC Name

1-bromo-4-(1-isocyanatocyclopropyl)benzene

InChI

InChI=1S/C10H8BrNO/c11-9-3-1-8(2-4-9)10(5-6-10)12-7-13/h1-4H,5-6H2

InChI Key

NODOFCHPQWSYQF-UHFFFAOYSA-N

Canonical SMILES

C1CC1(C2=CC=C(C=C2)Br)N=C=O

Origin of Product

United States

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